1-Phenyl-1H-1,2,3-triazol-5-sulfonylchlorid

Übersicht

Beschreibung

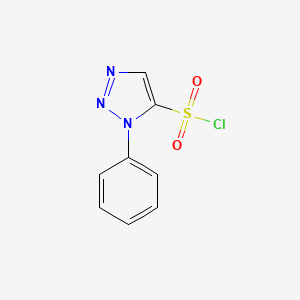

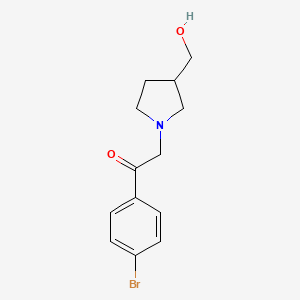

1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClN3O2S . It is a type of triazole, a class of five-membered heterocyclic compounds that contain three nitrogen atoms . Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, which allows for the construction of diverse novel bioactive molecules .

Molecular Structure Analysis

The molecular structure of 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is characterized by a five-membered triazole ring attached to a phenyl group and a sulfonyl chloride group . The triazole ring can accommodate a wide range of substituents, allowing for the construction of diverse bioactive molecules .Wissenschaftliche Forschungsanwendungen

Antimikrobielle Anwendungen

1-Phenyl-1H-1,2,3-triazol-5-sulfonylchlorid: und seine Derivate sind für ihre starken antimikrobiellen Eigenschaften bekannt. Sie werden bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt, die auf resistente Bakterien- und Pilzstämme abzielen. Die Sulfonylchloridgruppe verstärkt insbesondere die Fähigkeit der Verbindung, an mikrobielle Enzyme zu binden, wodurch deren Funktion gestört wird und zum Absterben des Krankheitserregers führt .

Krebsforschung

Im Bereich der Onkologie hat sich diese Verbindung als vielversprechendes Gerüst für die Synthese neuartiger Antikrebsmittel erwiesen. Ihre Fähigkeit, die Proliferation von Krebszellen zu stören, macht sie zu einem wertvollen Gut bei der Entwicklung von Medikamenten gegen verschiedene Krebsarten, darunter Nieren-, Zentralnervensystem-, Dickdarm- und Brustkrebs .

Antivirale Aktivität

Das Triazolringsystem, insbesondere in Kombination mit der Phenylsulfonylgruppe, zeigt eine signifikante antivirale Aktivität. Forscher untersuchen seinen Einsatz bei der Entwicklung von Behandlungen für Virusinfektionen, mit dem Potenzial, die Virusreplikation durch das gezielte Ansprechen auf bestimmte Proteine innerhalb des viralen Genoms zu hemmen .

Antituberkulose-Eigenschaften

Tuberkulose ist nach wie vor eine globale Gesundheitsherausforderung, und Derivate von this compound werden auf ihre antituberkulose Aktivität untersucht. Diese Verbindungen können so konzipiert werden, dass sie auf die Mykobakterien-Zellwand abzielen, was zur Entwicklung neuer therapeutischer Optionen für die Behandlung von Tuberkulose führt .

Organokatalyse

Diese Verbindung wird auch in der Organokatalyse verwendet und dient als Katalysator in verschiedenen organischen Reaktionen. Ihre einzigartige Struktur ermöglicht die Beschleunigung chemischer Reaktionen, was bei der Synthese komplexer organischer Moleküle von entscheidender Bedeutung ist .

Entwicklung von Agrochemikalien

In der Landwirtschaft werden Derivate von this compound zur Herstellung neuer Agrochemikalien verwendet. Diese Verbindungen können als Herbizide, Pestizide oder Fungizide wirken und zum Schutz von Nutzpflanzen beitragen und die Ernährungssicherheit gewährleisten .

Materialwissenschaften

Die strukturelle Vielseitigkeit dieser Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Materialien. Ihre Einarbeitung in Polymere und andere Materialien kann Eigenschaften wie thermische Stabilität, mechanische Festigkeit und chemische Beständigkeit verbessern .

Neuropharmakologie

Schließlich werden die Derivate der Verbindung auf ihre potenziellen neuropharmakologischen Anwendungen untersucht. Sie können als Leitstrukturen bei der Entwicklung von Medikamenten für neurologische Erkrankungen dienen, da sie die Fähigkeit besitzen, Neurotransmittersysteme zu modulieren .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body, facilitating carbon dioxide transport, and aiding various biosynthetic processes.

Mode of Action

1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride interacts with its target by binding directly to the active site residues of the carbonic anhydrase-II enzyme . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding .

Biochemical Pathways

The interaction of 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride with the carbonic anhydrase-II enzyme affects the enzyme’s activity, thereby influencing the biochemical pathways associated with acid-base balance and carbon dioxide transport

Result of Action

The binding of 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride to the carbonic anhydrase-II enzyme results in the inhibition of the enzyme . This inhibition can alter the enzyme’s normal function, leading to changes at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. This compound can interact with enzymes, proteins, and other biomolecules through its reactive sulfonyl chloride group. For instance, it can form covalent bonds with amino acid residues in proteins, leading to the modification of their structure and function. This interaction is crucial in studying enzyme mechanisms and protein functions. Additionally, 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Cellular Effects

The effects of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of specific kinases, leading to changes in phosphorylation patterns and downstream signaling events . Furthermore, 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can affect gene expression by modifying transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell . These changes can have significant implications for cellular metabolism, as they can lead to shifts in metabolic flux and the production of key metabolites.

Molecular Mechanism

At the molecular level, 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine residues . This covalent modification can lead to changes in protein conformation and activity. Additionally, 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access and catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . The stability of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is crucial for its long-term use in biochemical studies. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are essential for understanding the full scope of its biochemical impact.

Dosage Effects in Animal Models

The effects of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor or protein modifier . At higher doses, it can induce toxic effects, including cellular damage and apoptosis . These adverse effects are likely due to the extensive covalent modification of cellular proteins and disruption of critical cellular processes. Understanding the dosage effects of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can inhibit specific metabolic enzymes, leading to changes in metabolic flux and the levels of key metabolites . For example, it can inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic balance . Additionally, 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can interact with cofactors, such as NADH or ATP, further influencing metabolic pathways and cellular energy status .

Transport and Distribution

The transport and distribution of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride within cells and tissues are critical for its biochemical effects . This compound can be transported into cells via specific transporters or passive diffusion . Once inside the cell, it can interact with various binding proteins, which can influence its localization and accumulation . The distribution of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to extracellular matrix components . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical studies.

Subcellular Localization

The subcellular localization of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is a key factor in its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect metabolic enzymes and energy production . The subcellular localization of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is crucial for its specific biochemical effects and overall impact on cellular function.

Eigenschaften

IUPAC Name |

3-phenyltriazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIFRJNANZCJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CN=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1600335-61-2 | |

| Record name | 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1475160.png)

![[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475162.png)

![(7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1475165.png)

![8-(1-Butoxyvinyl)[1,5]naphthyridin-2-yl methyl ether](/img/structure/B1475167.png)

![Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate](/img/structure/B1475168.png)

![(4,6-Dichloro-5-pyrimidinyl){1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanol](/img/structure/B1475172.png)

![Ethyl 2-{1-[5-(ethoxycarbonyl)-3-methyl-1H-indol-2-yl]propyl}-3-methyl-1H-indole-5-carboxylate](/img/structure/B1475173.png)

![7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B1475174.png)